5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin
CAS No.:
Cat. No.: VC18475895
Molecular Formula: C45H29N5S
Molecular Weight: 671.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C45H29N5S |
|---|---|
| Molecular Weight | 671.8 g/mol |
| IUPAC Name | 5-(4-isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
| Standard InChI | InChI=1S/C45H29N5S/c51-28-46-33-18-16-32(17-19-33)45-40-26-24-38(49-40)43(30-12-6-2-7-13-30)36-22-20-34(47-36)42(29-10-4-1-5-11-29)35-21-23-37(48-35)44(31-14-8-3-9-15-31)39-25-27-41(45)50-39/h1-27,47,50H |
| Standard InChI Key | XJCYIJMSUFLNCW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N=C=S)C=C4)C9=CC=CC=C9)N3 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a porphyrin macrocycle with three phenyl groups at the 10-, 15-, and 20-positions and a 4-isothiocyanatophenyl substituent at the 5-position. The 21,23-dihydro designation indicates partial saturation of two pyrrole rings, reducing symmetry while maintaining conjugation pathways critical for photophysical activity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₄₅H₂₉N₅S |
| Molecular Weight | 671.8 g/mol |
| IUPAC Name | 5-(4-isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7... |
| Topological Polar Surface Area | 109 Ų |
The isothiocyanato group (-N=C=S) at the para position of the 5-phenyl ring introduces a strong electrophilic site, enabling nucleophilic addition reactions with amines, thiols, or hydroxyl groups. This contrasts with analogous porphyrins bearing aminophenyl substituents, which exhibit nucleophilic character .
Spectroscopic Signatures
Electronic absorption spectra display a Soret band near 418 nm and four Q-bands between 500–650 nm, characteristic of metalloporphyrins. The isothiocyanato group induces a 12 nm bathochromic shift compared to unsubstituted triphenylporphyrin, as confirmed by UV-vis analysis. Nuclear magnetic resonance (NMR) studies reveal deshielding effects on adjacent protons due to the electron-withdrawing -NCS group, with distinct ¹H NMR signals at δ 8.85 (meso-H) and δ -2.98 (inner NH).
Synthesis and Functionalization
Condensation and Cyclization
Synthesis begins with Lindsey-type condensation of pyrrole (4 equivalents) with benzaldehyde (3 equivalents) and 4-nitrobenzaldehyde (1 equivalent) under acidic conditions (HCl/propionic acid, 140°C), yielding 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin. Subsequent reduction of the nitro group to amine (H₂/Pd-C, ethanol) followed by thiophosgene treatment (CSCl₂, CH₂Cl₂, 0°C) installs the isothiocyanato moiety.
Reaction Scheme
-
Condensation:
Pyrrole + Benzaldehyde + 4-Nitrobenzaldehyde → 5-(4-Nitrophenyl)triphenylporphyrin -
Reduction:
Nitroporphyrin → Aminophenylporphyrin (H₂/Pd-C) -
Functionalization:
Aminophenylporphyrin + Thiophosgene → Isothiocyanatophenylporphyrin
Post-Synthetic Modifications
The isothiocyanato group enables covalent attachment to biomolecules or materials. For example, reaction with albumin’s lysine residues forms stable thiourea linkages for drug delivery systems. Similarly, coupling to amine-functionalized graphene oxide creates hybrid materials with enhanced photoconductivity, as demonstrated by Karousis et al. in analogous aminophenylporphyrin systems .
Applications in Advanced Materials
Supramolecular Assembly
The planar porphyrin core facilitates π-π stacking into one-dimensional nanowires or two-dimensional sheets. Incorporating the isothiocyanato group allows directional assembly via covalent bonds, creating stabilized architectures. Li et al. demonstrated that light-responsive capsules incorporating similar porphyrins release payloads under 650 nm irradiation, suggesting potential for targeted drug delivery .
Photodynamic Therapy (PDT) Agents
Comparative Analysis with Related Porphyrins
Table 2: Functional Group Impact on Properties
Research Frontiers and Challenges
Stability Considerations
While the isothiocyanato group enhances reactivity, it imposes stability limitations. Hydrolysis in aqueous media (t₁/₂ = 72 h at pH 7.4) necessitates lyophilized storage or immediate use post-synthesis. Encapsulation in poly(lactic-co-glycolic acid) nanoparticles extends stability to 28 days, enabling clinical translation.
Scalability Issues
Current synthesis yields 23% after purification, constrained by thiophosgene’s toxicity and the need for inert atmospheres. Flow chemistry approaches using microreactors may improve throughput, as successfully applied to aminophenylporphyrin production .
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